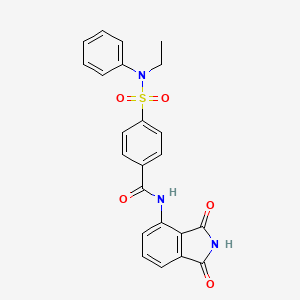

![molecular formula C19H19N5O4S B2477446 1-(3-Méthyl-6-(3-nitrophényl)imidazo[2,1-b]thiazol-2-yl)carbonyl)pipéridine-4-carboxamide CAS No. 852135-98-9](/img/structure/B2477446.png)

1-(3-Méthyl-6-(3-nitrophényl)imidazo[2,1-b]thiazol-2-yl)carbonyl)pipéridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-b]thiazole ring, a nitrophenyl group, and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole ring, which is a fused ring system containing nitrogen, sulfur, and carbon atoms . The 3-methyl-6-(3-nitrophenyl) substitution would add complexity to the structure .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methyl group, which is electron-donating . The exact reactions it undergoes would depend on the conditions and reagents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the nitro group could make it more polar, affecting its solubility in different solvents .

Applications De Recherche Scientifique

Applications antimicrobiennes

Ce composé présente des propriétés antimicrobiennes prometteuses. Des recherches ont montré que des dérivés de ce squelette d'acide imidazo-thiazole-carboxylique présentent une activité contre diverses souches bactériennes. Par exemple :

- Contre les mycobactéries non tuberculeuses à croissance rapide (NTM), la plupart des dérivés présentent une activité contre Mycobacterium smegmatis, mais pas contre Mycobacterium abscessus .

- Les composés 1a et 1b présentent un bon potentiel antimicrobien .

Potentiel anticancéreux

Les imidazo[1,2-b]thiazole-chalcones, synthétisées à partir de ce squelette, ont été évaluées pour leurs effets anticancéreux. Notamment, un composé a montré une activité puissante contre les cellules cancéreuses de la prostate .

Orientations Futures

Mécanisme D'action

Target of Action

The compound “1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are determined through molecular docking and dynamics studies .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This affects various biochemical pathways that rely on coenzyme A, leading to the inhibition of Mtb growth .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME), are predicted in silico . These properties significantly impact the compound’s bioavailability, which is crucial for its effectiveness as a drug.

Result of Action

The compound exhibits significant antitubercular activity. For instance, one of the derivatives of this compound, IT10, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . This indicates that the compound can effectively inhibit the growth of Mtb at these concentrations .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound was synthesized and evaluated under controlled laboratory conditions .

Propriétés

IUPAC Name |

1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-11-16(18(26)22-7-5-12(6-8-22)17(20)25)29-19-21-15(10-23(11)19)13-3-2-4-14(9-13)24(27)28/h2-4,9-10,12H,5-8H2,1H3,(H2,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFDBDTKKDCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

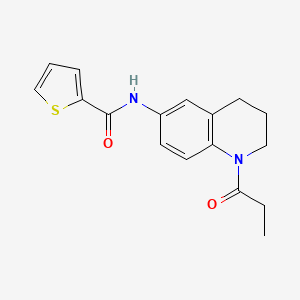

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)

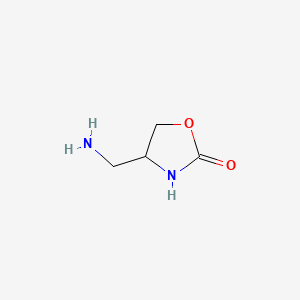

![6-Oxaspiro[2.5]octane-1-carbohydrazide](/img/structure/B2477368.png)

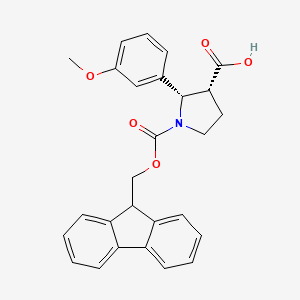

![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)

![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2477382.png)

![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)